
In-Depth Technical Guide: N-Me-N-bis(PEG4-C2-
Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Me-N-bis(PEG4-C2-Boc)

Cat. No.: B1193350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Me-N-bis(PEG4-C2-Boc), a
specialized chemical compound used in advanced drug development, particularly in the field of

Proteolysis Targeting Chimeras (PROTACs). Due to the lack of a publicly registered CAS

number, this guide focuses on its structural characteristics, its role as a PROTAC linker, and

general methodologies for its application.

Chemical Identity and Properties
While a specific CAS (Chemical Abstracts Service) number for N-Me-N-bis(PEG4-C2-Boc) is
not readily available in public databases, its chemical structure can be deduced from its

nomenclature. It is a tertiary amine with a central nitrogen atom bonded to a methyl group and

two identical polyethylene glycol (PEG) arms. Each arm consists of four ethylene glycol units

(PEG4), followed by a two-carbon ethyl linker (-C2-), and is terminated with a tert-

butoxycarbonyl (Boc) protecting group.

Structural Breakdown:

N-Me: A methyl group attached to the central nitrogen atom.

N-bis: Indicates two identical substituents are attached to the nitrogen.
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PEG4: A chain of four repeating ethylene glycol units, which enhances solubility and

provides appropriate spacing.

C2: A two-carbon (ethyl) linker.

Boc: A tert-butoxycarbonyl protecting group on the terminal amine of each arm, which can be

removed to allow for conjugation to other molecules.

Quantitative Data Summary:

Since a definitive CAS number is unavailable, physical and chemical properties are based on

information from suppliers and theoretical calculations.

Property Value Source

Molecular Formula C₃₅H₇₀N₂O₁₂ (Calculated) (Theoretical)

Molecular Weight 710.94 g/mol (Calculated) (Theoretical)

Appearance

Varies; typically a colorless to

pale yellow oil or viscous

liquid.

(Supplier Data)

Purity
Typically >95% or >98% as

specified by the supplier.
(Supplier Data)

Solubility

Soluble in common organic

solvents such as DMSO, DMF,

and dichloromethane.

(General)

Storage
Recommended storage at

-20°C to maintain stability.
(Supplier Data)

Role in PROTAC Drug Development
N-Me-N-bis(PEG4-C2-Boc) is primarily utilized as a linker in the synthesis of PROTACs.[1][2]

[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.
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The linker component of a PROTAC is crucial as it connects the ligand that binds to the target

protein to the ligand that recruits the E3 ligase. The length, flexibility, and chemical nature of

the linker significantly influence the formation and stability of the ternary complex (Target

Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The branched, dual-arm structure of N-Me-N-bis(PEG4-C2-Boc) offers a unique scaffold for

creating more complex or multivalent PROTACs. The Boc-protected amines on each arm

provide reactive sites for conjugation after deprotection.

Below is a diagram illustrating the general mechanism of action for a PROTAC.
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PROTAC Mechanism of Action

Experimental Protocols
Detailed experimental protocols for N-Me-N-bis(PEG4-C2-Boc) are not widely published.

However, the following sections provide generalized procedures for the key steps in its

application for PROTAC synthesis.

Boc Deprotection
The terminal Boc groups must be removed to expose the primary amines for conjugation.
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Materials:

N-Me-N-bis(PEG4-C2-Boc)

Dichloromethane (DCM) or 1,4-Dioxane

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Rotary evaporator

Procedure:

Dissolve N-Me-N-bis(PEG4-C2-Boc) in DCM or 1,4-dioxane.

Add an excess of TFA (e.g., 20-50% v/v) or a 4M HCl solution in dioxane.

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary

evaporator.

Redissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with

saturated NaHCO₃ solution to neutralize the excess acid.

Wash the organic layer with brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to

obtain the deprotected diamine linker.

Conjugation to Ligands (Amide Bond Formation)
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The deprotected linker can be conjugated to the target protein ligand and the E3 ligase ligand,

which typically have carboxylic acid functionalities.

Materials:

Deprotected N-Me-N-bis(PEG4-C2-amine) linker

Carboxylic acid-functionalized ligand (for target protein or E3 ligase)

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Anhydrous solvent: e.g., Dimethylformamide (DMF) or DCM.

Procedure:

Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent.

Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for a

few minutes to activate the carboxylic acid.

Add a solution of the deprotected linker in the same solvent to the reaction mixture.

Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by

LC-MS.

Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and

washed with aqueous solutions (e.g., water, brine) to remove excess reagents.

The crude product is then purified, typically by flash column chromatography or preparative

high-performance liquid chromatography (HPLC).

This process is repeated for the second arm of the linker with the other ligand.
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The following diagram outlines a typical experimental workflow for PROTAC synthesis and

evaluation.

PROTAC Synthesis
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PROTAC Synthesis and Evaluation Workflow

Suppliers
N-Me-N-bis(PEG4-C2-Boc) is available from several chemical suppliers specializing in

reagents for drug discovery and development. Researchers should inquire directly with these

suppliers for product specifications, availability, and pricing.

Identified Suppliers:

MedChemExpress: Lists the compound as a PROTAC linker.[2][5][6][7]

TargetMol: Offers the compound for research purposes.[1][8][9]

CymitQuimica: Distributes the TargetMol product.[3]

Tianjin Puxitang Biomedical Technology Co., Ltd.: Listed as a supplier on ChemicalBook.[10]

Conclusion
N-Me-N-bis(PEG4-C2-Boc) is a valuable, albeit specialized, tool for researchers in the field of

targeted protein degradation. Its branched structure and PEG composition provide a versatile

platform for the synthesis of novel PROTACs. While the absence of a registered CAS number

can present challenges in sourcing detailed literature, the general principles of PROTAC linker

chemistry provide a solid foundation for its effective use in the laboratory. For any application, it

is crucial to obtain detailed specifications from the chosen supplier and to perform rigorous

analytical characterization of the final synthesized molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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